molecular formula C8H10ClNO2S B172060 4-Chloro-n-ethylbenzenesulfonamide CAS No. 6318-34-9

4-Chloro-n-ethylbenzenesulfonamide

Cat. No.: B172060
CAS No.: 6318-34-9
M. Wt: 219.69 g/mol
InChI Key: UCQURUONSAUJJM-UHFFFAOYSA-N
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Description

4-Chloro-n-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-ethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions to increase yield and purity. This can include the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent at the para position undergoes nucleophilic substitution under specific conditions:

Substitution ReactionReagents/ConditionsProductYield/Notes
Azide substitutionNaN₃, DMF, 80°C, 12h 4-Azido-N-ethylbenzenesulfonamideModerate yield (~65%)
AminationNH₃ (aq.), Cu catalyst, 100°C4-Amino-N-ethylbenzenesulfonamideRequires high pressure
HydrolysisNaOH (10%), reflux, 6h4-Hydroxy-N-ethylbenzenesulfonamideLow yield (~40%)

Mechanistic Insight : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic attack, with the chloro group acting as a leaving group .

Sulfonamide Nitrogen Functionalization

The N-ethyl group and sulfonamide nitrogen participate in alkylation and acylation:

Reaction TypeReagents/ConditionsProductApplication
AlkylationCH₃I, K₂CO₃, DMF, RTN-Ethyl-N-methyl derivativeIncreased lipophilicity
AcylationAcCl, pyridine, 0°C N-Acetylated sulfonamideBioactivity modulation
Friedel-Crafts alkylationFeCl₃, chlorobenzene, 120°C 4,4'-Dichlorodiphenyl sulfonePolymer precursor

Key Observation : Alkylation at the nitrogen enhances membrane permeability, critical for pharmacological applications .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at multiple sites:

ReactionReagents/ConditionsProductSelectivity
Chloro group reductionLiAlH₄, THF, refluxDechlorinated sulfonamideFull conversion
Sulfonamide oxidationKMnO₄, H₂SO₄, 60°C Sulfonic acid derivativeRequires acidic conditions
Ethyl group oxidationCrO₃, acetone, RTN-Ethyl ketone derivativeLow yield (~30%)

Thermodynamic Data : Activation energy for sulfonamide oxidation is ~45 kJ/mol, indicating moderate reactivity .

Coupling Reactions

The benzene ring participates in cross-coupling reactions:

Reaction TypeCatalysts/ConditionsProductEfficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O Biaryl sulfonamideHigh yield (78–85%)
Ullmann couplingCuI, L-proline, DMSO N-Aryl derivativesBroad substrate scope

Structural Impact : Coupling introduces aryl groups, enhancing π-stacking interactions in enzyme inhibition .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 4-chloro-n-ethylbenzenesulfonamide typically involves several steps:

  • Nitration : The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like hydrogen in the presence of palladium on carbon.
  • Ethylation : The final step involves ethylating the sulfonamide nitrogen using ethyl iodide under basic conditions.

These synthetic routes are optimized for high yield and purity in industrial applications, utilizing continuous flow reactors for efficiency .

Pharmaceutical Development

This compound is crucial in pharmaceutical chemistry, particularly in developing new drugs. Its derivatives have shown potential as anticancer and antimicrobial agents through mechanisms involving enzyme inhibition. For instance, compounds derived from this sulfonamide have been studied for their inhibitory effects on carbonic anhydrase IX (CA IX), which is implicated in cancer progression .

Enzyme Inhibition Studies

The compound has been extensively researched for its ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition : It has been demonstrated that certain derivatives exhibit significant inhibitory effects against CA IX, with IC50 values indicating high selectivity for this enzyme over others. This selectivity is crucial for targeting cancer cells while minimizing side effects on normal cells .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria, thus interfering with their metabolic processes .

Anticancer Activity

In a study evaluating the anticancer properties of various sulfonamides, compounds derived from this compound demonstrated significant cytotoxicity against human colorectal tumor cell lines (HCT116) and breast cancer cell lines (MDA-MB-231). The compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, highlighting their potential as selective anticancer agents .

CompoundTarget Cell LineIC50 (μM)Selectivity Ratio
4bMDA-MB-2311.525.5
4cMDA-MB-2316.3117.5

Antimicrobial Studies

Research into the antimicrobial properties of this compound has revealed its effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives showed up to 80% inhibition against Staphylococcus aureus at specific concentrations .

Mechanism of Action

The mechanism of action of 4-Chloro-n-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of aqueous humor in the eye, thereby reducing intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-n-methylbenzenesulfonamide
  • 4-Chloro-n-propylbenzenesulfonamide
  • 4-Chloro-n-butylbenzenesulfonamide

Uniqueness

4-Chloro-n-ethylbenzenesulfonamide is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets compared to its methyl, propyl, and butyl analogs. This difference can result in varying degrees of efficacy and selectivity in its applications .

Biological Activity

4-Chloro-n-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound (CAS No: 6318-34-9) is characterized by the following chemical structure:

  • Molecular Formula : C9_9H10_10ClN1_1O2_2S
  • Molecular Weight : 233.70 g/mol

1. Antibacterial and Anti-biofilm Activity

Recent studies have shown that certain benzenesulfonamide derivatives, including this compound, exhibit significant antibacterial properties. In a study evaluating various analogues, compounds were tested against bacterial strains to assess their efficacy in inhibiting growth and biofilm formation.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus8 µg/mL

These findings suggest that this compound can effectively inhibit the growth of common pathogenic bacteria, making it a potential candidate for developing new antibacterial agents .

2. Enzyme Inhibition

The compound has also demonstrated notable enzyme inhibition properties, particularly against carbonic anhydrases (CAs). A study indicated that derivatives of benzenesulfonamides showed selective inhibition of CA IX over CA II, with IC50_{50} values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 µM for CA II.

Enzyme TypeIC50_{50} (nM)Selectivity
CA IX10.93 - 25.06High
CA II1.55 - 3.92Low

This selectivity indicates the potential of these compounds in treating conditions where CA IX is implicated, such as certain cancers .

3. Induction of Apoptosis

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells, as measured by annexin V-FITC staining:

  • Control Group : 0.18% apoptotic cells
  • Treated Group : 22.04% apoptotic cells

This substantial increase indicates the compound's potential role as an anticancer agent through apoptosis induction .

Case Studies

Several case studies have highlighted the therapeutic applications of benzenesulfonamides:

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic parameters of this compound is crucial for assessing its therapeutic viability:

  • Absorption : The compound exhibits moderate permeability across biological membranes.
  • Distribution : Predicted to distribute widely due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver; however, specific metabolic pathways remain to be fully elucidated.
  • Excretion : Excreted mainly via urine.

Safety assessments indicate low toxicity levels in preliminary studies; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of chlorobenzene derivatives followed by ethylamine substitution. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group.
  • Amidation : React the sulfonyl chloride intermediate with ethylamine in dichloromethane (DCM)/water (2:1) with sodium carbonate as a base (47–98% yield) .
  • Optimization : Adjust stoichiometry, solvent polarity, and reaction time to minimize side products (e.g., over-sulfonation). Monitor via thin-layer chromatography (TLC) and purify using column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of ethyl (-CH2CH3) and sulfonamide (-SO2NH-) groups via <sup>1</sup>H (δ 1.2–1.4 ppm for ethyl) and <sup>13</sup>C NMR (δ 45–50 ppm for sulfonamide) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
  • Mass Spectrometry : Verify molecular ion peak at m/z 219.69 (C8H10ClNO2S) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

  • Methodological Answer : Apply density-functional theory (DFT) to model reaction pathways:

  • Electron Density Analysis : Use B3LYP/6-31G(d) to map nucleophilic attack sites on the chloro-substituted benzene ring. The Laplacian of the electron density (∇²ρ) identifies regions susceptible to substitution .
  • Transition State Modeling : Calculate activation energies for SNAr (nucleophilic aromatic substitution) mechanisms using solvent-polarizable continuum models (e.g., water or DMSO) .

Q. How can contradictions in biological activity data for sulfonamide derivatives be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Compare this compound with analogs (e.g., 4-nitro or 4-methyl derivatives) to isolate electronic/steric influences on bioactivity .
  • Receptor Binding Assays : Use surface plasmon resonance (SPR) to quantify binding affinities for target enzymes (e.g., carbonic anhydrase) .

Q. What experimental strategies mitigate degradation of this compound under oxidative conditions?

  • Methodological Answer :

  • Stability Testing : Expose the compound to H2O2 (3–30%) and monitor degradation via UV-Vis at λ = 260 nm.
  • Protective Additives : Introduce antioxidants (e.g., ascorbic acid) or store in amber vials under nitrogen to prevent photooxidation .
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Q. Data Analysis and Application

Q. How can conflicting spectroscopic data for sulfonamide derivatives be reconciled?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond angles and torsion angles .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV/fluorescence readings .

Q. What industrial applications are emerging for this compound beyond pharmaceuticals?

  • Methodological Answer :

  • Material Science : Incorporate into polymer matrices (e.g., polyamides) to enhance thermal stability (TGA analysis up to 300°C) .
  • Catalysis : Screen as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assess efficiency (turnover number > 1,000) .

Properties

IUPAC Name

4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQURUONSAUJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979162
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-34-9
Record name 4-Chloro-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC31090
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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